molecular formula C19H17ClN2O2 B6536272 3-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)benzamide CAS No. 1058203-40-9

3-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)benzamide

Cat. No.: B6536272
CAS No.: 1058203-40-9
M. Wt: 340.8 g/mol
InChI Key: LDQHTRWDALRSEH-UHFFFAOYSA-N
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Description

3-Chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)benzamide is a benzamide derivative featuring a 2,3-dihydroindole core substituted with a cyclopropanecarbonyl group at the 1-position and a 3-chlorobenzamide moiety at the 6-position. Its structure combines a rigid cyclopropane ring with a flexible dihydroindole system, enabling unique steric and electronic properties.

Properties

IUPAC Name

3-chloro-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c20-15-3-1-2-14(10-15)18(23)21-16-7-6-12-8-9-22(17(12)11-16)19(24)13-4-5-13/h1-3,6-7,10-11,13H,4-5,8-9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQHTRWDALRSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)benzamide typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Subsequent steps may include chlorination, acylation, and coupling reactions to introduce the benzamide and cyclopropanecarbonyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted benzamides or indoles.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Indole derivatives, including this compound, exhibit a range of biological activities such as antiviral, anti-inflammatory, and anticancer properties.

Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)benzamide exerts its effects involves interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating biological processes. The chloro-substituted benzamide group may enhance the compound's binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Melting Point/Stability Key Interactions/Applications Reference
Target Compound C₂₀H₁₇ClN₂O₂ Cyclopropanecarbonyl, Chlorobenzamide Not reported Potential halogen bonding, drug design N/A
3-Chloro-N-(2-nitrophenyl)benzamide C₁₃H₉ClN₂O₃ Nitro, Chlorobenzamide 399 K (mp) Cl···Cl (3.94 Å), C–H···O bonds
L77 C₂₃H₁₆ClF₄N₂O₃S Sulfonyl, Trifluoromethyl Not reported Ligand in protein interactions
Ni(II) Complex of 3-Chloro-N-(diethylcarbamothioyl)benzamide C₂₄H₂₈Cl₂N₄NiO₂S₂ Carbamothioyl, Chlorobenzamide Not reported Square planar coordination
Cyprofuram C₁₃H₁₃ClN₂O₂ Cyclopropanecarboxamide, Chlorophenyl Not reported Pesticide

Key Research Findings

Halogen Interactions : The target compound’s 3-chloro substituent may engage in Cl···Cl interactions (~3.8–3.9 Å), similar to , but steric effects from the cyclopropane could modulate these contacts .

Synthetic Flexibility : Benzamides with electron-withdrawing groups (e.g., nitro, sulfonyl) are synthesized via acyl chloride intermediates, suggesting adaptable routes for the target compound .

Biological Potential: Structural parallels to cyprofuram and L77 imply possible pesticidal or therapeutic applications, though indole derivatives often exhibit enhanced CNS activity .

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